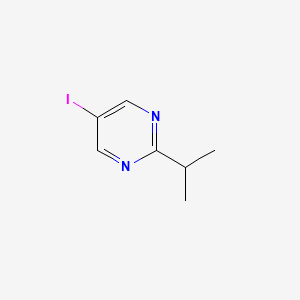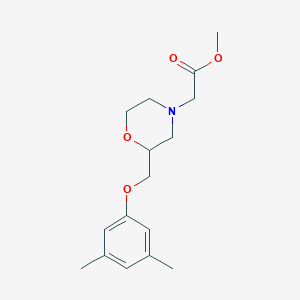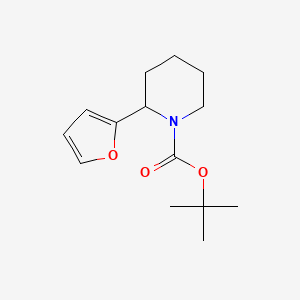
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxyethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with ethyl alcohol and 2-methoxyethyl bromide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate.
Oxidation: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-methanol.
Scientific Research Applications
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the methoxyethyl group, making it less soluble.
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and applications.
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylate: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and bioavailability. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C9H13BrN2O3 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-15-9(13)7-6-12(4-5-14-2)11-8(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
WLIPLJUKSCQBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)
![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)










